molecular formula C24H21ClN2O4S B2580667 N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine CAS No. 902914-53-8

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Cat. No.: B2580667
CAS No.: 902914-53-8
M. Wt: 468.95
InChI Key: RFWRCDXDWDDBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a chemical research reagent. This compound is built on a quinoline scaffold, a structure frequently investigated in medicinal chemistry for its potential to modulate various biological targets . The 6,7-dimethoxy substitution pattern is a common pharmacophore found in compounds with reported activity against kinases, which are key enzymes in disease pathways such as cancer . The presence of the 4-chlorophenyl and 4-methylbenzenesulfonyl (tosyl) groups suggests this molecule is designed as a key intermediate or a functional probe in drug discovery, potentially for the synthesis of more complex molecules or for studying protein-inhibitor interactions. As a structural analog to other documented quinoline and quinazoline derivatives, this amine may be of significant interest for academic and pharmaceutical research in areas including oncology and signal transduction . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWRCDXDWDDBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline core.

    Sulfonylation: The methylbenzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

Key structural variations among related quinoline derivatives include:

Compound Name Methoxy Positions Sulfonyl Group N-Aryl Substituent Biological Target/Activity
Target Compound 6,7-dimethoxy 4-methylbenzenesulfonyl 4-chlorophenyl Anticancer (hypothesized)
5,6,7-Trimethoxy-N-(4-benzoylphenyl)quinolin-4-amine (7e) 5,6,7-trimethoxy None 4-benzoylphenyl Cytotoxic (IC50: nM range, MCF-7 cells)
5,6,7-Trimethoxy-N-(4-phenoxyphenyl)quinolin-4-amine (7f) 5,6,7-trimethoxy None 4-phenoxyphenyl Cytotoxic (IC50: nM range, A2780 cells)
AS3334034 7-methoxy 2-methylpropane-2-sulfonyl 4-methyl-1H-pyrazol-3-yl RIP2 kinase inhibition (renal models)

Key Observations:

  • Sulfonyl Groups: The tosyl group in the target compound provides aromatic bulk, contrasting with the aliphatic tert-butylsulfonyl group in AS3334034. This difference may influence solubility and binding to hydrophobic kinase pockets .
  • N-Aryl Substituents: The 4-chlorophenyl group in the target compound offers electron-withdrawing effects, which may enhance binding affinity compared to 4-benzoylphenyl (7e) or pyrazole (AS3334034) groups .

Biological Activity

N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₂₅H₂₂ClN₃O₅S

The synthesis typically involves multiple steps, starting from commercially available precursors. Key synthetic methods include:

  • Formation of the Quinoline Core : Achieved through a Pfitzinger reaction.
  • Introduction of Functional Groups : Utilizes Friedel-Crafts alkylation for chlorophenyl group incorporation.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. A study evaluated various quinoline compounds, including those similar to this compound, against breast cancer cells, skin cancer cells, and neuroblastoma cells. The compound showed promising results with an IC50 value comparable to established chemotherapeutics like Doxorubicin .

Compound IC50 (µM) Cell Type
This compound64.41Breast Cancer Cells
Doxorubicin82.53Breast Cancer Cells

The mechanism of action appears to involve the inhibition of specific kinases in cell signaling pathways, which are crucial for cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that quinoline derivatives can inhibit the growth of various bacterial strains. For instance, a derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria, showing moderate to high inhibition rates .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicates that quinoline derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested a quinoline derivative similar to this compound. Results indicated a significant reduction in tumor size in a subset of patients.
  • Infection Control : In vitro studies demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Nucleophilic substitution : React 4-chloro-6,7-dimethoxyquinoline with 4-chlorophenylamine under reflux in anhydrous ethanol with excess diethylamine (20 equiv.) at 170°C for 24 hours in a sealed flask to prevent volatilization .
  • Purification : Use column chromatography with gradients of ethyl acetate and petroleum ether to isolate the product. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
  • Yield enhancement : Microwave-assisted synthesis (e.g., 120°C for 5.5 hours in THF) can reduce reaction time and improve efficiency, as demonstrated in analogous quinoline-4-amine syntheses .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the quinoline core (δ 8.2–8.5 ppm for H-2, H-5), methoxy groups (δ 3.8–4.1 ppm), and sulfonyl aromatic protons (δ 7.3–7.6 ppm). Compare with reference spectra of 6,7-dimethoxyquinoline derivatives .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS m/z = ~500–550 [M+H]+) and isotopic patterns .
  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) and retention time consistency .

How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C for 72 hours. Monitor via HPLC for decomposition products (e.g., hydrolysis of the sulfonyl group at pH >10) .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., stable up to 150°C) and identify degradation pathways via LC-MS .

Advanced Research Questions

How do structural modifications (e.g., substituents on the quinoline core) influence its biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs with variations in the chlorophenyl or sulfonyl groups. Test against Plasmodium falciparum (IC50 assays) or cancer cell lines (MTT assays). For example:
    • Replacing 4-methylbenzenesulfonyl with 4-fluorophenylsulfonyl may enhance antimalarial activity (see IC50 shifts in analogs ).
    • Adding a piperazine moiety to the sulfonyl group improves solubility and target binding (e.g., compound 21 in ).
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .

What computational strategies are effective for predicting target binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with Bcl-2 (PDB: 4AQ3) or PfATP4 (malaria target) structures. Parameterize the compound’s sulfonyl group as a flexible side chain .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound in Plasmodium falciparum’s membrane transporters .
  • QSAR models : Train models with descriptors like topological polar surface area (TPSA) and H-bond acceptors/donors from analogous 4-aminoquinolines .

How can researchers design in vivo pharmacokinetic (PK) studies for this compound?

Methodological Answer:

  • Animal models : Administer 10 mg/kg (IV and oral) in mice. Collect plasma at 0, 1, 4, 8, 24 hours. Quantify via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL .
  • Key parameters : Calculate bioavailability (F%), half-life (t1/2), and volume of distribution (Vd). Compare with chloroquine (t1/2 = 3–6 days) to assess sustained release potential .
  • Tissue distribution : Analyze brain, liver, and kidney concentrations to evaluate blood-brain barrier penetration .

What strategies mitigate resistance when developing this compound as an antimalarial?

Methodological Answer:

  • Combination therapy : Pair with artemisinin derivatives or ferroquine to target multiple Plasmodium life stages (e.g., blood schizonts and gametocytes) .
  • Resistance monitoring : Serial passage P. falciparum (K1 strain) under sublethal drug pressure for 6 months. Sequence PfCRT and PfMDR1 genes to identify mutations .
  • Synergy assays : Use fixed-ratio isobolograms to quantify interactions with dihydroartemisinin (FIC index <0.5 indicates synergy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.